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molecular formula C14H13N3O B8404044 1-(4-methoxyphenyl)-1H-indazol-4-amine

1-(4-methoxyphenyl)-1H-indazol-4-amine

Cat. No. B8404044
M. Wt: 239.27 g/mol
InChI Key: MPPOOKPYLHGVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093281B2

Procedure details

Similarly prepared to Intermediate 1 from 1H-indazol-4-amine and 1-iodo-4-(methyloxy)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:17])[C:11]=2[CH:10]=[N:9]1.N1C2C=CC=C(N)C=2C=N1.IC1C=C[C:32]([O:35]C)=CC=1>>[CH3:32][O:35][C:6]1[CH:5]=[CH:4][C:3]([N:8]2[C:16]3[CH:15]=[CH:14][CH:13]=[C:12]([NH2:17])[C:11]=3[CH:10]=[N:9]2)=[CH:2][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)N1N=CC=2C(=CC=CC12)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=2C(=CC=CC12)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)N1N=CC=2C(=CC=CC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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